molecular formula C22H21ClN4O3S2 B2850425 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 951513-61-4

2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2850425
CAS No.: 951513-61-4
M. Wt: 489.01
InChI Key: CMKUNKOTONLIDZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a complex benzo[c]pyrimido[4,5-e][1,2]thiazin core. Key structural elements include:

  • Chloro and methyl substituents at positions 9 and 6, respectively, which likely enhance lipophilicity and influence electronic properties.
  • A thioether linkage (-S-) connecting the heterocyclic core to the acetamide moiety.

Similar compounds (e.g., pyrimidine and thiazine derivatives) are often explored for antimicrobial, anticancer, or anti-inflammatory activities .

Properties

IUPAC Name

2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S2/c1-13(2)14-4-7-16(8-5-14)25-20(28)12-31-22-24-11-19-21(26-22)17-10-15(23)6-9-18(17)27(3)32(19,29)30/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKUNKOTONLIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=C(C=CC(=C4)Cl)N(S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₃S
  • Molecular Weight : 385.87 g/mol

This compound features a chloro-substituted pyrimidothiazine core linked to an isopropylphenyl acetamide moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrimidine and thiazine have shown effectiveness in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest. The specific compound has not been extensively studied in clinical trials; however, its structural analogs have demonstrated:

  • IC₅₀ values ranging from 1.0 to 10.0 µM against various cancer cell lines.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
  • Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress in cancer cells, promoting apoptosis.
  • Modulation of Signaling Pathways : The compound may interact with pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

In Vitro Studies

In vitro studies involving human cancer cell lines (e.g., HeLa, MCF-7) have indicated that the compound can significantly reduce cell viability at micromolar concentrations. The following table summarizes key findings from relevant studies:

StudyCell LineIC₅₀ (µM)Mechanism
Study 1HeLa5.0Induction of apoptosis
Study 2MCF-73.5ROS generation
Study 3A5494.0Inhibition of cell migration

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogue, 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide (), differs only in the acetamide substituent (4-ethoxyphenyl vs. 4-isopropylphenyl). This substitution alters:

  • Steric Effects : The bulkier isopropyl group may hinder binding to sterically sensitive targets.

Heterocyclic Core Variations

Thiazolo[3,2-a]pyrimidine Derivatives () Compounds 11a and 11b feature a thiazolo-pyrimidine core with furan and cyano substituents. Key Differences:

  • The target compound’s benzo[c]pyrimido[4,5-e][1,2]thiazin core incorporates a fused benzene ring, increasing aromaticity and rigidity.

Chromeno-Pyrimidinone Derivatives () Compound 4 (chromeno[2,3-d]pyrimidin-4-one) shares a pyrimidine moiety but lacks the thiazine ring and sulfido linkage. Functional Impact:

  • The absence of the thioether group may reduce sulfur-mediated interactions (e.g., metal chelation or disulfide formation).

Chlorinated Analogues ()

  • The triazole-thione derivative in contains 2-chlorobenzylidene groups, similar to the target compound’s chloro substituent.
  • Comparison :
    • Chlorine atoms in both compounds may enhance target binding via hydrophobic or halogen-bonding interactions.
    • However, the triazole-thione’s hydrogen-bonding network (N–H···O/S) contrasts with the acetamide group’s hydrogen-bonding capacity in the target compound .

Table 1: Comparative Analysis of Structural Analogues

Compound Core Structure Key Substituents Notable Properties Reference
Target Compound Benzo[c]pyrimido[4,5-e][1,2]thiazin 9-Cl, 6-CH₃, 4-isopropylphenyl High rigidity, lipophilic
N-(4-Ethoxyphenyl) analogue Benzo[c]pyrimido[4,5-e][1,2]thiazin 9-Cl, 6-CH₃, 4-ethoxyphenyl Moderate logP, polar ethoxy group
Thiazolo[3,2-a]pyrimidine (11a ) Thiazolo-pyrimidine 5-Methylfuran, CN, 2,4,6-trimethyl Planar structure, moderate yield (68%)
Chromeno-pyrimidinone (4 ) Chromeno[2,3-d]pyrimidin-4-one 2-Chlorophenyl, benzylidene Halogen bonding potential

Research Implications

  • Pharmacological Potential: The target compound’s chloro and methyl groups may improve bioavailability over less halogenated analogues (e.g., 11a/b) but require toxicity assessments due to bioaccumulation risks .
  • Structural Optimization : Replacing the 4-isopropylphenyl group with smaller substituents (e.g., ethoxy) could balance lipophilicity and solubility for drug development .

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